

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxybenzone Powder

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Compound of Interest

Compound Name: Dioxybenzone

Cat. No.: B1663609

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Introduction

Dioxybenzone, also known as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVB and short-wave UVA radiation.^{[1][2]} Chemically, it is a derivative of benzophenone, specifically (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. This technical guide provides an in-depth overview of the core physical and chemical properties of **dioxybenzone** powder, complete with detailed experimental protocols and structured data for scientific and research applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of **dioxybenzone** powder are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Dioxybenzone

Property	Value	Source(s)
Appearance	Yellow to white or pale yellow crystalline powder	[3][4]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[5]
Molar Mass	244.24 - 244.25 g/mol	[1][2][3][4][5]
Melting Point	65 - 75 °C	[1][2][3][6][7][8][9]
Boiling Point	170 - 175 °C at 1 mmHg	[1][8][9]
Density	1.38 g/cm ³	[1][2]
pKa (Strongest Acidic)	6.78	[6]

Table 2: Solubility Profile of Dioxybenzone

Solvent	Solubility	Source(s)
Water	Insoluble (< 0.1 mg/mL)	[1][2][5]
Ethanol	Moderately soluble	[1][2]
Isopropanol	Moderately soluble	[1][2]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	≥ 2.5 mg/mL	[5]
10% DMSO + 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL	[5]
10% DMSO + 90% corn oil	≥ 2.5 mg/mL	[5]

Table 3: UV Absorption Characteristics of Dioxybenzone

Parameter	Wavelength (nm)	Region	Source(s)
Primary Absorption Peak	352	UVA II	[10]
Secondary Absorption Peak	290	UVB	[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **dioxybenzone** powder are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- **Sample Preparation:** A small amount of finely ground **dioxybenzone** powder is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the sealed end on a hard surface.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.
- **Heating:** The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[10\]](#)

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a given solvent.

Methodology:

- **Sample Preparation:** An excess amount of **dioxybenzone** powder is added to a known volume of the solvent in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Analysis:** A sample of the clear supernatant is carefully removed and diluted. The concentration of **dioxybenzone** in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

UV-Visible Absorption Spectrum Analysis

This protocol is used to determine the wavelengths at which **dioxybenzone** absorbs UV radiation, which is fundamental to its function as a sunscreen agent.

Methodology:

- **Solution Preparation:** A standard solution of **dioxybenzone** is prepared in a suitable solvent (e.g., ethanol) at a known concentration.
- **Spectrophotometer Setup:** A UV-Vis spectrophotometer is calibrated using a blank solvent.
- **Measurement:** The absorbance of the **dioxybenzone** solution is measured across the UV spectrum (typically 200-400 nm).
- **Data Analysis:** The absorbance values are plotted against the corresponding wavelengths to generate the UV absorption spectrum. The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.[\[8\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **dioxybenzone**, the phenolic hydroxyl groups contribute to its acidic character.

Methodology:

- **Solution Preparation:** A solution of **dioxybenzone** is prepared in a suitable solvent mixture (e.g., acetonitrile-water).
- **Titration Setup:** The solution is placed in a beaker with a pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added incrementally to the **dioxybenzone** solution. The pH of the solution is recorded after each addition.
- **Data Analysis:** A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[\[9\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of **dioxybenzone** and quantifying it in formulations.

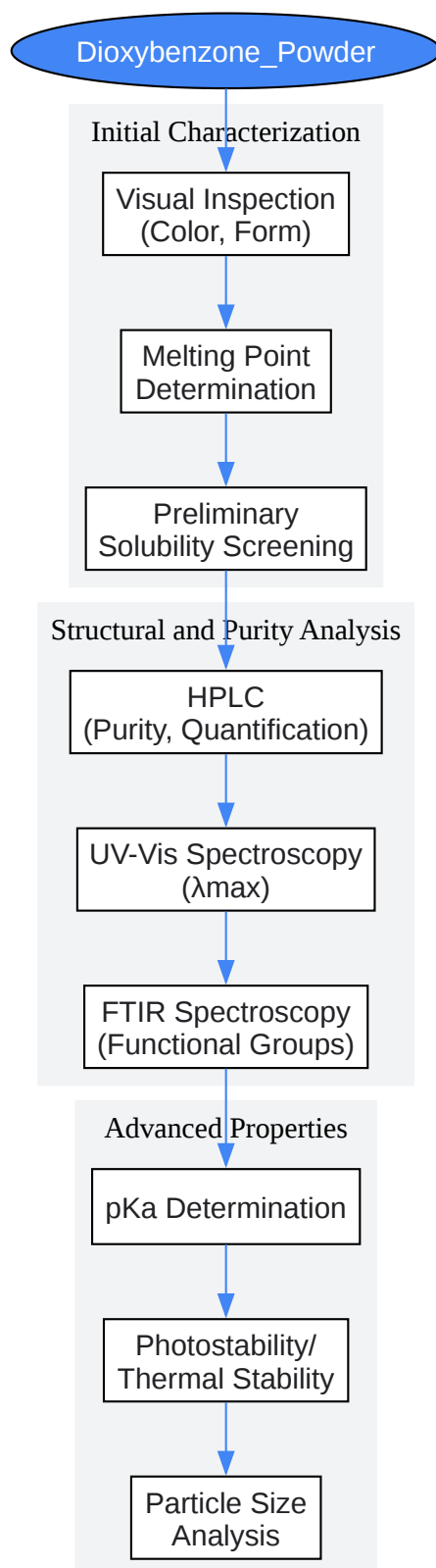
Methodology:

- **Mobile Phase Preparation:** A suitable mobile phase is prepared, for instance, a mixture of methanol and water with a small amount of acid (e.g., acetic acid).[\[22\]](#)[\[23\]](#)
- **Standard and Sample Preparation:** Standard solutions of **dioxybenzone** at known concentrations and solutions of the test sample are prepared in the mobile phase or a suitable solvent.
- **Chromatographic Conditions:** A C18 column is typically used for separation. The flow rate is set (e.g., 1.0 mL/min), and the detector wavelength is selected based on the UV absorbance of **dioxybenzone** (e.g., 313 nm or 330 nm).[\[22\]](#)[\[23\]](#)

- **Analysis and Quantification:** The standard and sample solutions are injected into the HPLC system. The retention time of the **dioxybenzone** peak is used for identification, and the peak area is used for quantification by comparing it to the calibration curve generated from the standards.

Experimental Workflows and Logical Relationships

The characterization of a chemical powder like **dioxybenzone** follows a logical progression of analyses to determine its identity, purity, and key properties.



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